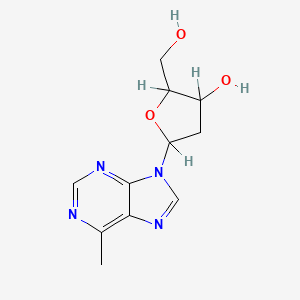

6-Methylpurine 2'-deoxyriboside

Description

Overview of Nucleoside Analogs in Biomedical Science

Nucleoside analogs are a class of synthetic compounds that are structurally similar to natural nucleosides, the fundamental components of DNA and RNA. This structural mimicry allows them to be recognized and processed by cellular machinery involved in nucleic acid synthesis and metabolism. However, their subtle chemical modifications often lead to the disruption of these vital cellular processes.

In biomedical science, nucleoside analogs are indispensable tools. They are widely employed to investigate the intricate mechanisms of DNA replication, transcription, and repair. By introducing a nucleoside analog into a biological system, researchers can selectively inhibit or alter these processes, thereby gaining insights into their function and regulation. Furthermore, the ability of these analogs to interfere with nucleic acid synthesis has been harnessed in the development of therapeutic agents, particularly antiviral and anticancer drugs. Their mechanism of action often involves incorporation into nascent DNA or RNA chains, leading to chain termination, or the inhibition of key enzymes involved in nucleotide metabolism.

Contextualization as a Prodrug in Research Systems

The most extensively researched application of 6-Methylpurine (B14201) 2'-deoxyriboside is as a prodrug within a research strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). uni-freiburg.de A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. In the context of GDEPT, this conversion is mediated by a foreign enzyme that is selectively expressed in target cells.

The GDEPT system utilizing 6-Methylpurine 2'-deoxyriboside involves two key components:

The gene encoding for E. coli purine (B94841) nucleoside phosphorylase (PNP), which is delivered to and expressed in specific target cells (e.g., cancer cells).

The non-toxic prodrug, this compound, which is administered systemically. uni-freiburg.de

In cells expressing the E. coli PNP enzyme, this compound is converted into the highly toxic metabolite, 6-methylpurine (MeP). nih.gov MeP is a potent cytotoxic agent that can kill both dividing and non-dividing cells. uni-freiburg.de This targeted activation ensures that the toxic effects are localized to the cells expressing the foreign enzyme, minimizing damage to healthy tissues.

A critical aspect of this system, and a significant focus of research, is the "bystander effect." nih.gov The toxic MeP generated within the PNP-expressing cells can diffuse out and kill neighboring, unmodified cancer cells. nih.gov This phenomenon greatly enhances the therapeutic potential of this GDEPT system, as it does not require every single target cell to be successfully transduced with the enzyme-encoding gene. Research has shown that even when only a small percentage of cells express E. coli PNP, a significant bystander killing effect can be achieved. nih.gov

Detailed Research Findings

Numerous in vitro and in vivo studies have demonstrated the efficacy of the this compound/PNP GDEPT system in various cancer models. Research has shown that this system can lead to significant tumor regression and, in some cases, complete eradication of tumors in animal models of glioma, pancreatic cancer, and other solid tumors. uni-freiburg.de The effectiveness of this approach is often evaluated by measuring the reduction in tumor volume or the increase in survival time in treated subjects compared to controls.

The table below summarizes key findings from representative research studies on the cytotoxic effects of this compound in combination with E. coli PNP.

| Cell Line/Tumor Model | Research Focus | Key Findings | Reference |

| Human Glioma (D54MG) | In vivo efficacy in nude mice | Significant antitumor activity against established tumors. Curative in some cases with just three doses. | uni-freiburg.de |

| Pancreatic Cancer | Evaluation of therapeutic potential | Complete abolishment of tumor growth in vivo when treatment was initiated early. Significant regression of large, established tumors. | |

| Various Cancer Cell Lines | Bystander effect | Sufficient amounts of 6-methylpurine were produced to diffuse out of PNP-expressing cells and kill neighboring non-expressing cells. | nih.gov |

| Colonic Carcinoma | Bystander killing | Demonstrated effective killing of neighboring tumor cells, highlighting the potency of the bystander effect. | nih.gov |

The following table details the components and mechanism of the this compound-based GDEPT system.

| Component | Role in the GDEPT System | Mechanism of Action | Reference |

| E. coli Purine Nucleoside Phosphorylase (PNP) | Activating Enzyme | Catalyzes the phosphorolysis of this compound. | nih.govuni-freiburg.de |

| This compound | Prodrug | A non-toxic compound that is a substrate for the E. coli PNP enzyme. | nih.govuni-freiburg.de |

| 6-Methylpurine (MeP) | Active Drug | A toxic metabolite that is generated intracellularly and can diffuse to neighboring cells, causing cell death. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXRKKYXNZWKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936214 | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16006-64-7 | |

| Record name | NSC103543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpurine 2'-deoxyriboside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Analog Development

Enzymatic Synthesis Approaches

The enzymatic synthesis of 6-Methylpurine (B14201) 2'-deoxyriboside offers a highly specific and efficient route, leveraging the catalytic power of nucleoside phosphorylases. This biocatalytic approach is particularly advantageous for its mild reaction conditions and high yields.

Utilization of Recombinant Purine (B94841) Nucleoside Phosphorylases

A notable advancement in the enzymatic synthesis of 6-Methylpurine 2'-deoxyriboside involves the use of recombinant Escherichia coli strains engineered to overexpress purine nucleoside phosphorylases (PNPs). nih.gov Specifically, genes encoding purine nucleoside phosphorylase (deoD), uridine (B1682114) phosphorylase (udp), and thymidine (B127349) phosphorylase (deoA) from E. coli BL21 have been cloned and overexpressed in E. coli DH5α. nih.gov This recombinant system provides a robust biocatalyst for the synthesis of the target nucleoside.

The core of this enzymatic reaction is a transglycosylation process where the deoxyribosyl group from a suitable donor, such as thymidine, is transferred to the purine base, 6-methylpurine. The overexpressed PNPs facilitate this exchange, leading to the formation of this compound. This method has proven to be highly effective, with research demonstrating significant conversion rates. nih.gov The use of whole-cell biocatalysts, such as the recombinant E. coli DH5α, simplifies the process by eliminating the need for enzyme purification.

Optimization of Biocatalytic Reaction Parameters

To maximize the efficiency of the enzymatic synthesis, several key reaction parameters have been systematically optimized. These include the choice of the recombinant strain, temperature, pH, concentration of reagents, and the amount of biocatalyst (cell mass). nih.gov

Under optimized conditions, a remarkable 95% conversion of 6-methylpurine to this compound was achieved within one hour. nih.gov This high level of efficiency was obtained using a minimal amount of the biocatalyst, specifically 0.2 per thousand (dry wt./v) of the cell paste. nih.gov The optimization of these parameters is crucial for developing a scalable and economically viable manufacturing process for this compound.

| Parameter | Optimal Condition |

| Biocatalyst | Recombinant E. coli DH5α overexpressing deoD, udp, and deoA genes |

| Conversion Rate | 95% conversion of 6-methylpurine to this compound |

| Reaction Time | 1 hour |

| Cell Mass | 0.2 per thousand (dry wt./v) |

Chemical Synthesis Strategies

Chemical synthesis provides a versatile alternative for producing this compound and its analogs, allowing for a broader range of structural modifications that may not be accessible through enzymatic routes.

Palladium-Catalyzed Cross-Coupling Reactions for Purine Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the derivatization of purine nucleosides. nih.govnih.gov These methods are instrumental in introducing various substituents at specific positions of the purine ring. For the synthesis of 6-methylpurine derivatives, a common strategy involves the use of a 2,6-dichloropurine (B15474) precursor. nih.gov

Iron-catalyzed cross-coupling reactions of 9-substituted or protected 2,6-dichloropurines with methylmagnesium chloride can regioselectively yield 2-chloro-6-methylpurines. nih.gov Subsequently, a palladium-catalyzed Suzuki coupling with an appropriate boronic acid can be employed to introduce other substituents. nih.gov Alternatively, palladium-catalyzed reactions with trimethylaluminum (B3029685) can directly afford 2,6-dimethylpurines. nih.gov These cross-coupling methodologies have been successfully applied to acyl-protected 2'-deoxyribosides, providing a pathway to this compound and its analogs. nih.gov

Development of Related Purine Nucleoside Analogs

The synthetic strategies developed for this compound have been extended to create a variety of related purine nucleoside analogs. These analogs often feature modifications on the purine base or the sugar moiety and are synthesized to explore their potential as therapeutic agents. medchemexpress.comnih.govmedchemexpress.com

One approach involves the Vorbrüggen glycosylation, where a silylated purine base is coupled with a protected sugar derivative. nih.govnih.gov This method has been used to synthesize analogs such as 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine and 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine. nih.govnih.gov Another strategy involves the modification of a pre-formed nucleoside. For instance, starting from inosine, a series of protection, chlorination, methylation, and deprotection steps can lead to this compound. sioc-journal.cn The development of these analogs is driven by the search for compounds with improved biological activity and selectivity. nih.govnih.gov

| Analog Name | Synthetic Approach | Reference |

| 2-Substituted 6-methylpurine nucleosides | Fe- or Pd-catalyzed cross-coupling | nih.gov |

| 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine | Vorbrüggen glycosylation | nih.govnih.gov |

| 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine | Vorbrüggen glycosylation | nih.gov |

| This compound | Multi-step synthesis from inosine | sioc-journal.cn |

Research on Purification Techniques for Chemical Synthesis

The purification of this compound and its analogs from complex reaction mixtures is a critical step in ensuring the final product's purity and suitability for further studies. While dedicated research articles focusing solely on the purification of this specific compound are not prevalent, the methodologies are typically detailed within the experimental sections of synthetic papers.

Commonly employed purification techniques include column chromatography, thin-layer chromatography (TLC), and recrystallization. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for separating the desired nucleoside from starting materials, reagents, and byproducts. The choice of solvent system for elution is crucial for achieving good separation.

Thin-layer chromatography is widely used for monitoring the progress of reactions and for identifying the fractions containing the product during column chromatography. nih.gov High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification, offering higher resolution and purity. Following chromatographic purification, recrystallization from a suitable solvent or solvent mixture is often performed to obtain the final product in a highly pure crystalline form. The identity and purity of the synthesized compounds are then confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govsioc-journal.cn

Molecular and Cellular Mechanisms of Action

Interference with Nucleic Acid Synthesis and Function

The ultimate cytotoxic effects of 6-Methylpurine (B14201) 2'-deoxyriboside are mediated by its active metabolite, 6-methylpurine (MeP), which disrupts the synthesis and integrity of nucleic acids.

Following its activation to nucleotide forms, 6-methylpurine can be incorporated into both DNA and RNA. nih.gov Studies with the related compound 6-mercaptopurine (B1684380) (6-MP) have shown that its incorporation into DNA during the S phase leads to a deformation of the DNA structure. chemicalbook.com This altered DNA can then malfunction as a template during replication, leading to significant chromatid damage. chemicalbook.com While not a classic immediate chain terminator in the way some nucleoside analogs are, the incorporation of these modified purines fundamentally compromises the integrity and function of the DNA strand. chemicalbook.com For instance, some analogs like fludarabine (B1672870) terminate DNA synthesis directly at the site of incorporation, whereas others may allow for the addition of one more nucleotide in a mechanism known as "masked chain termination". researchgate.net The incorporation of MeP-ribonucleoside triphosphate into the RNA of CEM cells has also been documented. nih.gov

Viral polymerases are a critical target for antiviral therapies, with many nucleoside analogs functioning by inhibiting these enzymes. nih.govmdpi.com RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses, is a primary target for such inhibitors. nih.gov Nucleoside inhibitors typically compete with natural nucleotides for the polymerase's active site. mdpi.com After being metabolized into their active triphosphate form, they are incorporated into the growing viral RNA or DNA, causing chain termination or lethal mutagenesis. nih.gov While the broader class of purine (B94841) nucleoside analogs is known for this antiviral mechanism, specific studies detailing the direct inhibition of viral polymerases by the metabolites of 6-Methylpurine 2'-deoxyriboside are less common in the provided literature. However, the general principle of targeting viral polymerases remains a key strategy for related compounds. nih.gov

Prodrug Activation Pathways

This compound itself is relatively non-toxic to mammalian cells. nih.gov Its therapeutic efficacy hinges on its selective activation to a potent cytotoxin, a process that forms the cornerstone of its use in gene-directed enzyme prodrug therapy (GDEPT). nih.govnih.gov

The key to the selective action of this compound lies in the differential substrate specificity of purine nucleoside phosphorylases (PNPs) from different biological sources. Human PNP does not efficiently process this compound. nih.gov In stark contrast, the PNP from Escherichia coli is an excellent catalyst for the phosphorolytic cleavage of this compound. nih.govnih.gov This enzymatic reaction severs the glycosidic bond, releasing the purine base 6-methylpurine and deoxyribose-1-phosphate. nih.gov This specificity allows for targeted activation of the prodrug in cells engineered to express the E. coli PNP gene, a common strategy in cancer gene therapy. nih.govuni-freiburg.de

Table 1: Substrate Specificity of Purine Nucleoside Phosphorylases (PNP)

| Enzyme Source | Substrate | Activity Level | Reference |

| Human | This compound | Very Poor | nih.gov |

| Escherichia coli | This compound | Excellent | nih.govnih.gov |

| Human | Adenosine (B11128) | Not a Substrate | nih.gov |

| Escherichia coli | Adenosine | Substrate | nih.gov |

Once cleaved by bacterial PNP, the released 6-methylpurine (MeP) becomes the substrate for further metabolic activation within the cell. nih.govnih.gov MeP is converted into its active, cytotoxic nucleotide forms by adenine (B156593) phosphoribosyltransferase (APRT). nih.gov This enzyme catalyzes the reaction of the purine base with phosphoribosylpyrophosphate (PRPP) to form the corresponding nucleoside monophosphate. mdpi.com This nucleotide, MeP-ribonucleoside triphosphate (MeP-R-TP), is the ultimate cytotoxic agent that interferes with cellular processes. nih.gov Resistance to 6-methylpurine has been linked to defective APRT, underscoring the essential role of this enzyme in the compound's cytotoxic mechanism. mdpi.com

Downstream Cellular Responses

The generation of MeP nucleotides triggers a cascade of cytotoxic events within the cell.

Treatment of human cancer cells with MeP results in the inhibition of DNA, RNA, and protein synthesis. nih.gov The active metabolites are toxic to both actively proliferating and quiescent, non-proliferating cells. nih.gov In vitro studies have demonstrated that the ePNP/MePdR system leads to increased apoptosis. nih.gov

A crucial aspect of this therapeutic strategy is the powerful "bystander effect." nih.gov Because the activated drug, 6-methylpurine, is a small, membrane-permeable molecule, it can diffuse out of the cells where it was generated (i.e., those expressing E. coli PNP). nih.gov It can then enter and kill adjacent, non-transduced tumor cells, significantly amplifying the therapeutic effect even when only a small fraction of tumor cells express the activating enzyme. nih.govnih.gov

Preclinical Research Applications and Efficacy in Model Systems

Antineoplastic Activity in Experimental Models

The anticancer activity of 6-Methylpurine (B14201) 2'-deoxyriboside is contingent upon its conversion to 6-methylpurine, a cytotoxic adenine (B156593) analog that can inhibit DNA synthesis and induce apoptosis (programmed cell death). nih.govmedchemexpress.com Preclinical studies have validated the antineoplastic efficacy of the GDEPT system using 6-Methylpurine 2'-deoxyriboside in various cancer models.

The therapeutic potential of the ePNP / this compound system has been demonstrated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govlevitasbio.com

In a study utilizing Salmonella typhimurium to deliver the ePNP gene, the subsequent administration of this compound resulted in significant antitumor effects in mice with established melanomas and pulmonary tumors. nih.gov The treatment led to a tumor growth inhibition of approximately 59-80% and prolonged the survival of the mice. nih.gov Notably, in cases where the tumors were smaller (100 mm³) at the start of treatment, complete tumor regression and long-term cures were achieved. nih.gov Another study reported good in vivo bystander activity in mice bearing D54 glioma tumors that were engineered to express a mutant E. coli PNP. nih.gov

| Tumor Model | GDEPT System | Key Findings | Citation |

|---|---|---|---|

| Murine Melanoma & Pulmonary Tumors | S. typhimurium carrying ePNP gene + this compound | 59-80% tumor growth inhibition; complete regression in smaller tumors (100 mm³). | nih.gov |

| D54 Glioma Xenograft | Tumor cells expressing mutant E. coli PNP + this compound | Demonstrated good in vivo bystander activity. | nih.gov |

A key advantage of the GDEPT strategy is its capacity for selective action within the tumor microenvironment (TME). mdpi.com The TME is a complex milieu of cancer cells, host cells, and extracellular matrix proteins that supports tumor growth. mdpi.com The selective activation of this compound only occurs in the presence of the E. coli PNP enzyme, which is localized to the tumor. mdpi.com This ensures that the generation of the cytotoxic 6-methylpurine is restricted to the tumor, thereby minimizing damage to healthy tissues and reducing systemic toxicity. scivisionpub.com

The use of tumor-targeting bacteria like Salmonella further enhances this selectivity. These bacteria preferentially replicate in the unique metabolic environment of tumors, leading to a high concentration of the converting enzyme precisely where it is needed. nih.gov This dual-layered targeting—bacterial preference for the TME and enzyme-specific prodrug activation—results in a highly focused antineoplastic effect.

Many conventional chemotherapeutic agents are cell-cycle specific, meaning they are most effective against actively dividing, or proliferating, cells. However, tumors contain populations of both proliferating and quiescent, non-proliferating cells. The latter are often resistant to standard therapies and can contribute to tumor recurrence.

A significant feature of the ePNP / this compound system is that the active metabolite, 6-methylpurine, is toxic to both proliferating and non-proliferating cells. oncohemakey.com This broad activity profile suggests that this GDEPT approach could be more effective at eliminating the entire tumor cell population, including the quiescent cells that might otherwise survive treatment, potentially reducing the likelihood of relapse.

Antiviral and Antiparasitic Research Endeavors

Inhibition of Viral Replication in in vitro Cell Culture Systems

The direct antiviral activity of this compound in in vitro cell culture systems is not extensively documented in publicly available research. However, the broader class of purine (B94841) analogs has been a cornerstone of antiviral drug development. These compounds often act as mimics of natural purine nucleosides (adenosine and guanosine) and can interfere with viral replication through various mechanisms.

One of the primary mechanisms by which nucleoside analogs inhibit viral replication is by targeting viral polymerases, the enzymes responsible for synthesizing viral DNA or RNA. nih.gov Once inside a host cell, these analogs are phosphorylated to their active triphosphate form. This active form can then be incorporated into the growing viral nucleic acid chain by the viral polymerase. The incorporation of the analog can lead to chain termination, where no further nucleotides can be added, or it can introduce mutations into the viral genome, a process known as lethal mutagenesis. nih.gov

Furthermore, some purine analogs can inhibit enzymes involved in the host cell's nucleotide synthesis pathways. By depleting the intracellular pool of natural nucleosides, these analogs can indirectly hamper viral replication, which is highly dependent on the host's cellular machinery for the production of its genetic material. For instance, inhibitors of de novo purine nucleotide biosynthesis can enhance the antiviral effect of other nucleobase analogs by increasing their conversion to the active form and reducing competition from endogenous nucleotides. mdpi.com

While specific data for this compound is limited, research on related compounds like 6-methylmercaptopurine riboside (6MMPR) has demonstrated a synergistic and broad-spectrum antiviral effect when combined with other antiviral agents like favipiravir. mdpi.com This suggests that 6-methylpurine derivatives can play a role in antiviral strategies, potentially by modulating nucleotide pools within the host cell. mdpi.com

Further research is required to specifically evaluate the in vitro antiviral efficacy of this compound against a range of viruses and to elucidate its precise mechanism of action in viral inhibition.

Activity Against Protozoan Parasites in Cell-Based Assays

This compound has demonstrated selective activity against certain protozoan parasites, particularly those of the Leishmania genus. These parasites are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. This dependency on the purine salvage pathway makes it a prime target for therapeutic intervention with purine analogs.

Research has shown that this compound is selectively metabolized and inhibits the growth of Leishmania-infected mouse macrophages. nih.gov This selectivity is attributed to the differences in enzymatic processing of purine nucleosides between the parasite and mammalian cells. nih.gov While mammalian cells may be less susceptible to the toxic effects of this compound, the parasite's enzymes can process it into a toxic form, leading to the selective killing of the infected cells. nih.gov

The following table summarizes the in vitro activity of this compound against Leishmania donovani promastigotes.

| Parasite | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Leishmania donovani (promastigotes) | Growth Inhibition | 1.5 | nih.gov |

The data indicates that this compound is active against Leishmania donovani promastigotes at a low micromolar concentration. The IC50 value represents the concentration of the compound required to inhibit the growth of the parasite population by 50%. This level of activity highlights its potential as a lead compound for the development of new antileishmanial drugs.

Utility as a Research Tool in Nucleic Acid Metabolism Investigations

This compound and its parent compound, 6-methylpurine (6-MP), serve as valuable research tools for investigating the intricacies of nucleic acid metabolism. As a nucleoside analog, its metabolic fate and cellular effects provide insights into the pathways of purine salvage, phosphorylation, and incorporation into DNA and RNA.

Studies have shown that 6-methylpurine can be converted within cells to its ribonucleoside triphosphate form. nih.gov This metabolite can then be incorporated into both RNA and DNA, leading to the inhibition of protein, RNA, and DNA synthesis. nih.gov By tracing the incorporation of radiolabeled this compound or its aglycone, researchers can elucidate the kinetics and substrate specificity of various enzymes involved in these processes, such as nucleoside kinases and polymerases.

The mechanism of action of 6-methylpurine involves its conversion to toxic metabolites that disrupt normal cellular functions. For example, the formation of methylthio-IMP (MeTIMP) from 6-MP metabolites can potently inhibit amidophosphoribosyltransferase, a key enzyme in the de novo purine biosynthesis pathway. researchgate.net This inhibition leads to a depletion of the natural purine nucleotide pool, providing a model for studying the cellular response to purine starvation.

Furthermore, the use of this compound in conjunction with specific enzymes, such as E. coli purine nucleoside phosphorylase (PNP), has been explored in suicide gene therapy approaches for cancer. In this system, the non-toxic prodrug, this compound, is converted by the PNP enzyme (expressed only in target cancer cells) into the toxic base, 6-methylpurine. oatext.com This free base can then diffuse to neighboring cells, creating a "bystander effect." oatext.com This application not only has therapeutic potential but also serves as a sophisticated tool to study drug activation and distribution within a heterogeneous cell population.

Enzymatic Interactions and Structure Activity Relationship Research

Comparative Substrate Specificity for Bacterial versus Mammalian Purine (B94841) Nucleoside Phosphorylases

A cornerstone of the scientific interest in 6-Methylpurine (B14201) 2'-deoxyriboside lies in the stark difference in its processing by bacterial and mammalian enzymes. 6-MeP-dR is an excellent substrate for Escherichia coli purine nucleoside phosphorylase (PNP), which efficiently catalyzes the phosphorolytic cleavage of its glycosidic bond. nih.gov This reaction releases the purine base, 6-methylpurine (MeP).

In stark contrast, 6-MeP-dR is a very poor substrate for human PNP and other mammalian purine salvage enzymes. nih.gov This differential substrate specificity is fundamental to its application in targeted therapies, as the compound remains largely inert in human cells, which lack an efficient enzyme to activate it. The basis for this selectivity lies in a single amino acid difference within the active site of the respective PNPs, which governs the ability to cleave adenosine (B11128) and its analogs like 6-MeP-dR. nih.gov

Table 1: Comparative Substrate Activity of 6-Methylpurine 2'-deoxyriboside

| Enzyme Source | Substrate Activity | Outcome of Interaction |

|---|---|---|

| E. coli Purine Nucleoside Phosphorylase (PNP) | Excellent | Efficient cleavage to 6-methylpurine and deoxyribose-1-phosphate. nih.gov |

Role of Adenine (B156593) Phosphoribosyltransferase in Active Metabolite Generation

The biological activity of 6-MeP-dR is not direct but relies on a two-step metabolic activation process. The first step is the cleavage by E. coli PNP, as described above, to produce 6-methylpurine (MeP). nih.gov The second, crucial step involves the enzyme adenine phosphoribosyltransferase (APRT). APRT recognizes MeP as a substrate and converts it into cytotoxic nucleotides. nih.gov These resulting nucleotides are the active metabolites responsible for inducing cell death.

The essential role of APRT is confirmed by studies of resistance mechanisms. In various organisms, including E. coli and the protist Tetrahymena thermophila, resistance to the toxic effects of 6-methylpurine is conferred by mutations or defects in the gene encoding APRT. nih.govmdpi.com This impairment prevents the conversion of MeP into its toxic nucleotide form, thereby neutralizing its effect. mdpi.com Therefore, the presence and activity of both E. coli PNP and cellular APRT are required for the generation of the active metabolites from the prodrug 6-MeP-dR.

Modulation of Enzyme Activity through Mutagenesis and Protein Engineering

To enhance the therapeutic potential of the PNP/6-MeP-dR system, researchers have employed protein engineering and mutagenesis to create enzyme variants with improved or altered characteristics.

Significant effort has gone into engineering E. coli PNP to improve its activity with various purine nucleoside analogs. One notable example is the M64V mutant of E. coli PNP. This variant was specifically engineered to better tolerate modifications at the 5'-position of adenosine and its analogs. uni-freiburg.de This alteration has proven successful, as certain analogs of 6-MeP-dR that are poor substrates for the wild-type enzyme show good activity with the M64V mutant. uni-freiburg.denih.gov

Furthermore, protein engineering techniques have been used to overexpress PNP-encoding genes (deoD), along with others like uridine (B1682114) phosphorylase (udp) and thymidine (B127349) phosphorylase (deoA), in E. coli. nih.gov This approach has been optimized to create recombinant bacterial strains that can be used as biocatalysts for the efficient enzymatic synthesis of 6-MeP-dR, achieving a 95% conversion rate from 6-methylpurine in one hour under optimal conditions. nih.gov

The molecular basis for the interaction between PNP and 6-MeP-dR has been investigated through structural biology. The three-dimensional structure of E. coli PNP in complex with this compound has been solved and is available in the Protein Data Bank under the accession code 1OVG. nih.gov This structural data provides precise details of the binding orientation and the specific molecular interactions within the enzyme's active site that are responsible for ligand recognition and catalysis.

The critical difference between bacterial and human PNP activity stems from a single amino acid variation in the active site. nih.gov This subtle change dictates the enzyme's ability to accommodate and cleave adenosine and its analogs, forming the structural foundation for the selective activation of 6-MeP-dR by the bacterial enzyme. nih.gov

Elucidation of Structure-Activity Relationships for this compound Analogs

To identify prodrugs with improved properties, numerous analogs of 6-MeP-dR have been synthesized and evaluated, leading to a clearer understanding of its structure-activity relationships (SAR). These studies primarily focus on modifications to the sugar moiety of the nucleoside.

Research has shown that not all modifications are beneficial. For instance, the synthesis of 9-(6-deoxy-β-d-allofuranosyl)-6-methylpurine and 9-(6-deoxy-5-C-methyl-β-d-ribo-hexofuranosyl)-6-methylpurine resulted in compounds that were poor substrates for all tested glycosidic bond-cleaving enzymes, including the engineered M64V E. coli PNP mutant. nih.gov

Conversely, other modifications have yielded analogs with superior activity, particularly with engineered enzymes. The two most effective MeP-based substrates for the M64V E. coli PNP mutant were found to be 9-(6-deoxy-α-l-talofuranosyl)-6-methylpurine and 9-(α-l-lyxofuranosyl)6-methylpurine. uni-freiburg.de This demonstrates that alterations to the stereochemistry and composition of the sugar ring, such as using talo- or lyxo-configurations, can significantly enhance substrate activity for specific enzyme variants. To further extend these SAR studies, novel series of 6-methylpurine nucleosides with substitutions at the 5'-position, including those with L-xylose and L-lyxose sugars, have also been synthesized and evaluated. nih.gov

Table 2: Structure-Activity Relationship of this compound Analogs

| Analog | Modification | Observed Activity |

|---|---|---|

| 9-(6-deoxy-β-d-allofuranosyl)-6-methylpurine | Sugar modification (allo-furanosyl) | Poor substrate for all tested PNPs. nih.gov |

| 9-(6-deoxy-5-C-methyl-β-d-ribo-hexofuranosyl)-6-methylpurine | Sugar modification (5'-di-C-methyl) | Poor substrate for all tested PNPs. nih.gov |

| 9-(6-deoxy-α-l-talofuranosyl)-6-methylpurine | Sugar modification (talo-furanosyl) | Good substrate for the M64V E. coli PNP mutant. uni-freiburg.de |

Advanced Research Considerations and Future Perspectives

Further Elucidation of Toxin Metabolism and Intracellular Fate

The cytotoxic effects of 6-Methylpurine (B14201) 2'-deoxyriboside are contingent upon its intracellular conversion to the active toxin, 6-methylpurine (MeP). In therapeutic strategies, particularly gene therapy approaches, the prodrug 6-Methylpurine 2'-deoxyriboside is cleaved by the bacterial enzyme Escherichia coli purine (B94841) nucleoside phosphorylase (PNP) to release MeP. nih.govnih.gov Once released inside the cell, MeP undergoes a series of metabolic activations.

Cellular mechanisms convert MeP into its corresponding ribonucleoside triphosphate, MeP-ribonucleoside triphosphate (MeP-R-TP). nih.gov This active metabolite is a key player in the compound's mechanism of action. Research indicates that MeP-R-TP has a remarkably long intracellular half-life, estimated to be around 48 hours. nih.gov The persistence of this metabolite allows it to be incorporated into both RNA and DNA, leading to widespread disruption of cellular functions. nih.gov The incorporation into nucleic acids, coupled with the direct inhibition of DNA, RNA, and protein synthesis, culminates in cell death. nih.gov This multi-faceted mechanism of action suggests that MeP is effective against both proliferating and non-proliferating cells, a significant advantage over many conventional anticancer agents. nih.gov

| Metabolite/Process | Description | Cellular Impact |

| 6-methylpurine (MeP) | The primary toxin released from the prodrug. | Undergoes further metabolic activation. |

| MeP-ribonucleoside triphosphate (MeP-R-TP) | The active triphosphate metabolite of MeP. | Long intracellular half-life (~48 hrs); incorporates into nucleic acids. nih.gov |

| Nucleic Acid Incorporation | MeP is incorporated into both DNA and RNA. nih.gov | Disrupts genetic integrity and function. |

| Biosynthesis Inhibition | Treatment with MeP inhibits the synthesis of DNA, RNA, and proteins. nih.gov | Halts cell growth, proliferation, and essential functions, leading to cell death. |

Strategies for Enhancing Prodrug System Design and Efficacy

The development of this compound as a prodrug is a cornerstone of its therapeutic potential, particularly within the framework of gene-directed enzyme prodrug therapy (GDEPT). The prototype system utilizes 9-(2-deoxy-β-d-ribofuranosyl)-6-methylpurine as a prodrug to be activated by E. coli PNP expressed specifically within tumor cells. nih.govresearchgate.net However, a significant limitation of this initial approach is its toxicity, which arises from the activation of the prodrug by PNP enzymes present in gut bacteria, leading to systemic exposure to the toxic MeP. nih.govnih.gov

To overcome this challenge, research has focused on a sophisticated medicinal chemistry program aimed at identifying non-toxic MeP prodrugs that are selectively activated by a modified or non-human enzyme. nih.govnih.gov The leading strategy involves a two-part system:

Modification of the Prodrug: The sugar moiety of the 6-methylpurine nucleoside is chemically altered. The goal is to create a compound that is a poor substrate for endogenous and gut bacterial enzymes but an excellent substrate for a specific, non-human enzyme delivered to the tumor.

Engineering the Activating Enzyme: A mutant version of an enzyme, such as M64V-E. coli PNP, is engineered to efficiently cleave the modified prodrugs. nih.gov This mutant enzyme is specifically designed to tolerate modifications at the 5'-position of the nucleoside's sugar ring. nih.gov

This dual-component strategy enhances tumor-specific activation and minimizes off-target toxicity. Examples of next-generation prodrugs developed under this paradigm include 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine and 9-(α-L-lyxofuranosyl)-6-methylpurine, which have demonstrated good substrate activity with the engineered M64V-E. coli PNP. nih.gov

| Prodrug Candidate | Activating Enzyme | Key Feature |

| 9-(2-deoxy-β-d-ribofuranosyl)-6-methylpurine (Prototype) | E. coli PNP | Demonstrates good activity but limited by toxicity from gut bacteria activation. nih.govresearchgate.net |

| 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine | M64V-E. coli PNP (mutant) | Designed for selective activation by the mutant enzyme to reduce systemic toxicity. nih.gov |

| 9-(α-L-lyxofuranosyl)-6-methylpurine | M64V-E. coli PNP (mutant) | Another advanced prodrug with good substrate activity for the engineered PNP. nih.gov |

| 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine | Various Phosphorylases | Synthesized and evaluated for substrate activity to identify selective prodrug-enzyme pairs. nih.govnih.gov |

Integration with Novel Therapeutic Modalities in Experimental Oncology

The future of cancer treatment lies in the rational combination of therapeutic modalities to achieve synergistic effects, overcome resistance, and reduce toxicity. mayo.edu The GDEPT approach using this compound is itself a novel therapeutic modality that leverages gene therapy to achieve targeted cytotoxicity. nih.govnih.gov Its integration with other advanced cancer treatments represents a promising frontier in experimental oncology.

The localized and potent cell-killing effect of the MeP prodrug system could be combined with:

Targeted Small Molecules: These agents inhibit specific molecular pathways crucial for cancer cell growth and survival. Combining the broad cytotoxic effect of MeP with a targeted inhibitor could create a multi-pronged attack on tumor cells.

Immunotherapies: By inducing immunogenic cell death, the targeted destruction of tumor cells by MeP could potentially release tumor antigens, thereby stimulating an anti-tumor immune response that could be amplified by immune checkpoint inhibitors.

Radiopharmaceuticals: The targeted delivery of radiation could be complemented by the GDEPT system to eliminate cancer cells that may be resistant to radiation alone.

Research programs are actively developing and evaluating novel combinations of therapies, including targeted small molecules, gene therapies, and biologics, in preclinical models and early-phase clinical trials to identify the most effective multi-modality treatments. mayo.edu

Methodological Innovations in Nucleoside Analog Research

Advances in the study and application of this compound and its derivatives are heavily reliant on innovations in chemical synthesis and analytical methods. A significant challenge in the synthesis of nucleoside analogs is controlling the anomeric configuration (the stereochemistry at the C1' position of the sugar), which often results in a mixture of α- and β-anomers that are difficult to separate. nih.gov

Recent methodological advancements have provided solutions to this problem:

Stereoselective Synthesis: New synthetic routes have been developed that produce the desired β-D-anomer exclusively. nih.gov This eliminates the need for tedious chromatographic separation from the less active α-anomer, improving yield and purity. nih.gov

Vorbrüggen Glycosylation: This coupling method is frequently used for the synthesis of sugar-modified 6-methylpurine nucleosides. It involves the reaction of a silylated purine base with a protected sugar donor to form the crucial nucleosidic bond. nih.govnih.gov

Multi-step Sugar Synthesis: The creation of advanced prodrugs requires the complex, multi-step synthesis of modified glycosyl donors. For instance, the synthesis of the D-allofuranose and L-talofuranose derivatives needed for the next-generation prodrugs involves nine to eleven steps from a common starting material like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.govnih.gov

These innovations not only facilitate the production of existing compounds but also enable the rational design and synthesis of a wider library of nucleoside analogs for screening and development.

| Methodological Area | Innovation/Technique | Significance |

| Stereocontrol | Development of reaction conditions that yield the β-anomer exclusively. nih.gov | Avoids formation of product mixtures, simplifies purification, and increases overall yield of the biologically active anomer. |

| Nucleosidic Bond Formation | Use of Vorbrüggen glycosylation conditions. nih.gov | A reliable and widely used method for coupling the purine base to the modified sugar moiety. |

| Prodrug Synthesis | Multi-step preparation of modified glycosyl donors. nih.govnih.gov | Enables the creation of novel sugar-modified nucleosides designed for enhanced selectivity and efficacy in prodrug systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.